molecular formula C21H21N3O4S B2385451 methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 941927-52-2

methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Katalognummer: B2385451
CAS-Nummer: 941927-52-2
Molekulargewicht: 411.48
InChI-Schlüssel: ZEYBOACOUMTMMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a synthetic benzimidazole/imidazole derivative designed for advanced medicinal chemistry and drug discovery research. It features a hybrid structure that combines a thioacetamido benzoate core with a methoxyphenyl-substituted imidazole moiety, a design strategy often employed to enhance bioactivity and optimize interactions with biological targets . Compounds within this structural class have demonstrated significant potential in biological screenings. Specifically, related 2-mercaptobenzimidazole (2MBI) derivatives have shown potent antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species . Furthermore, such derivatives exhibit promising anticancer properties , with some analogs demonstrating potent cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT116), through mechanisms that may involve enzyme inhibition . The presence of the methoxy group is a critical feature in Structure-Activity Relationship (SAR) studies, as electron-donating groups like methoxy have been associated with enhanced anticancer efficacy in similar molecular frameworks . The scaffold's versatility makes it a valuable chemical tool for researchers investigating new therapeutic agents for treating infectious diseases and cancer. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

methyl 4-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-24-18(14-6-10-17(27-2)11-7-14)12-22-21(24)29-13-19(25)23-16-8-4-15(5-9-16)20(26)28-3/h4-12H,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBOACOUMTMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • IUPAC Name : Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate
  • Molecular Formula : C18H20N4O3S
  • Molecular Weight : 372.44 g/mol

The biological activity of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate is primarily attributed to its interactions with specific enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Compounds structurally related to methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate have shown inhibition of PTPs, which play a crucial role in cancer cell signaling pathways .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity:

  • MIC Values :
    • Against Staphylococcus aureus: 1.27 µM
    • Against Escherichia coli: 1.43 µM
    • Against Candida albicans: 2.60 µM .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of related compounds, revealing that derivatives with similar structural motifs exhibited IC50 values ranging from 0.49 to 5.85 µM against various cancer cell lines, indicating a promising therapeutic index for further development .

Case Study 2: Antimicrobial Screening

A comprehensive screening of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate demonstrated significant antimicrobial activity across multiple strains, supporting its potential as a lead compound for antibiotic development .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerHCT116 (Colon Cancer)4.53
AntimicrobialStaphylococcus aureus1.27
AntimicrobialEscherichia coli1.43
AntimicrobialCandida albicans2.60

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of imidazole and benzimidazole compounds exhibit significant antimicrobial properties. Methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antitubercular Activity

A study synthesized and evaluated a series of compounds similar to methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate for their antitubercular activity against Mycobacterium tuberculosis. The results showed promising in vitro activity, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard treatments .

Table 1: Antimicrobial Activity Results

CompoundTarget PathogenMIC (µg/mL)Reference
W6S. aureus5.19
W1C. albicans5.08
W17Mycobacterium tuberculosis10.0

Anticancer Activity

The anticancer potential of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate has been a focal point in recent studies, particularly against various cancer cell lines.

Case Study: In Vitro Anticancer Screening

In a study assessing the anticancer activity of synthesized analogues, methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate derivatives demonstrated significant cytotoxicity against human colorectal carcinoma cell lines. The compound W17 exhibited an IC50 value of 4.12 µM, outperforming standard chemotherapeutic agents such as 5-fluorouracil (IC50 = 7.69 µM) .

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (µM)Reference
W17HCT1164.12
Standard (5-FU)HCT1167.69

Antimicrobial Mechanism

The antimicrobial action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes within the pathogen, leading to cell death .

Anticancer Mechanism

For anticancer properties, the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential, which are common mechanisms observed in imidazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker types. Key comparisons include:

Compound 9e ()
  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide.
  • Comparison :
    • Shares the 4-methoxyphenyl substituent but positions it on a thiazole ring instead of an imidazole.
    • Replaces the thioacetamido linker with a triazole-acetamide bridge.
    • Incorporates a benzodiazole moiety, which may enhance π-π stacking interactions compared to the simpler benzoate ester in the target compound.
  • Synthesis : Involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) and amide coupling, contrasting with the target compound’s likely thiol-alkylation steps .
Compound 14s ()
  • Structure: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one.
  • Comparison: Features a diimidazo core with dual methoxy-substituted aryl groups, differing from the mono-imidazole structure of the target. Contains an iminoquinone-like moiety (5-imino-1H-imidazol-2(5H)-one), which may confer redox activity absent in the target compound .
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate ()
  • Structure : A benzimidazole analog with a methyl group at position 5 and a methyl benzoate ester.
  • Comparison: Replaces the imidazole-thioacetamido unit with a benzimidazole ring, increasing aromatic surface area.

Spectral and Physicochemical Data

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound Not reported Expected: 1720 (C=O ester), 1650 (C=O amide) Aromatic protons: 7.2–8.1 (m); OCH₃: ~3.8 Hypothesized
Compound 9e 198–200 3280 (NH), 1680 (C=O amide) Aromatic: 7.3–8.2 (m); OCH₃: 3.79 (s)
Compound 14s 215–217 1705 (C=O), 1600 (C=N) OCH₂CH₂OCH₃: 3.3–4.1 (m); NH₂: 5.1 (br)

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of methyl 4-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)benzoate?

Answer: The synthesis requires precise control of reaction conditions, including:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilic substitution reactions between thiol and acetamide groups .
  • Catalysts : Potassium carbonate or triethylamine is often used to deprotonate thiols and accelerate thioether bond formation .
  • Temperature : Reflux conditions (70–100°C) are typically employed to ensure complete conversion of intermediates .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

Q. Q2: How can researchers confirm the structural integrity of this compound during synthesis?

Answer: Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and acetamido moiety (δ ~2.2 ppm for CH3_3) .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 386.49 for C18_{18}H18_{18}N4_4O2_2S2_2) .
  • Infrared spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S bond) confirm functional groups .

Advanced Research Questions

Q. Q3: What experimental strategies are recommended to resolve contradictions in biological activity data for structurally analogous compounds?

Answer: Contradictions often arise from variations in assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify true dose-dependent effects .
  • Selectivity assays : Use kinase/enzyme panels to rule out non-specific binding .
  • Structural analogs : Compare activity of derivatives (e.g., substituting 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Molecular docking : Validate binding hypotheses using software like AutoDock Vina to simulate interactions with target proteins (e.g., COX-2) .

Q. Q4: How can researchers design experiments to elucidate the mechanism of action of this compound?

Answer: A multi-modal approach is recommended:

  • Cellular assays : Measure apoptosis (Annexin V/PI staining) or proliferation (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to inform pharmacokinetic modeling .
  • In vivo models : Evaluate efficacy in xenograft mice, monitoring tumor volume and biomarkers (e.g., VEGF, IL-6) .

Q. Q5: What are the methodological challenges in scaling up the synthesis of this compound for preclinical studies?

Answer: Key challenges include:

  • Reaction scalability : Transitioning from batch to flow chemistry requires optimizing residence time and solvent volume .
  • Impurity control : Trace thiol byproducts may require orthogonal purification (e.g., reverse-phase HPLC) .
  • Yield optimization : Pilot studies suggest a 15–20% yield drop at >10 g scale due to inefficient mixing; countermeasures include high-shear reactors .

Data Analysis and Interpretation

Q. Q6: How should researchers handle discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Answer: Discrepancies may arise from force field inaccuracies or solvation effects. Solutions include:

  • Re-optimize docking parameters : Adjust grid box size to encompass allosteric sites or use QM/MM hybrid methods .
  • MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Experimental validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) .

Q. Q7: What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

Answer:

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC50_{50} values .
  • ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s HSD for p < 0.05 significance) .
  • Synergy analysis : Use Chou-Talalay’s combination index (CI) for studies with combination therapies .

Safety and Handling

Q. Q8: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute dermal/ocular toxicity (GHS Category 4) .
  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.